4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
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Overview
Description
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as NBD-Cl, is a chemical compound widely used in scientific research. It is a fluorescent labeling reagent that is commonly used to label proteins and peptides for biochemical and biophysical studies. The compound is widely used in the fields of biochemistry, molecular biology, and pharmacology due to its unique properties and versatility.
Mechanism of Action
The mechanism of action of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the covalent attachment of the compound to the amino acid residues of proteins and peptides. The compound reacts with the amino group of lysine and the N-terminal amino group of proteins and peptides to form stable thioether bonds. The fluorescent properties of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate are due to the presence of the nitrobenzene and morpholine groups in the molecule.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate does not have any direct biochemical or physiological effects as it is used as a labeling reagent. However, the labeled proteins and peptides can be used to study the biochemical and physiological effects of various compounds and interactions.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate as a labeling reagent include its high sensitivity, stability, and versatility. The compound can be used to label a wide range of proteins and peptides, and the labeled molecules can be easily detected using fluorescence spectroscopy. The limitations of using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate include its potential toxicity and the possibility of interfering with the biological activity of the labeled proteins and peptides.
Future Directions
There are several future directions for the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. These include the development of new labeling strategies using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate to study protein-protein interactions in complex biological systems, and the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate to study the conformational changes in membrane proteins. Additionally, the development of new fluorescent labeling reagents that can be used in conjunction with 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate could lead to new breakthroughs in the field of biochemistry and molecular biology.
Synthesis Methods
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 4-(4-morpholinyl)phenyl isothiocyanate with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or acetonitrile. The product is purified by column chromatography and characterized by spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is a widely used fluorescent labeling reagent that is used to label proteins and peptides for biochemical and biophysical studies. The compound is used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is also used to study the conformational changes in proteins and peptides.
properties
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c20-19(21)15-3-1-2-4-16(15)27(22,23)25-14-7-5-13(6-8-14)17(26)18-9-11-24-12-10-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFBUJNJJKDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate |
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